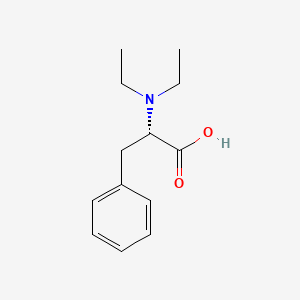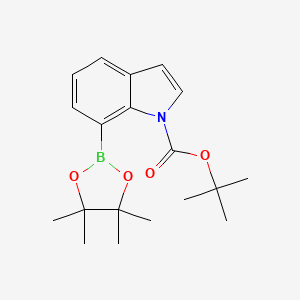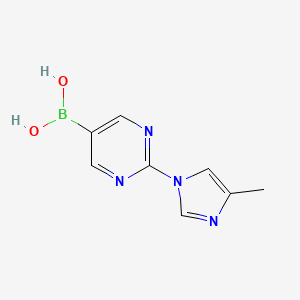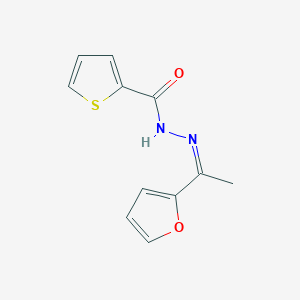![molecular formula C19H17N3O B14090053 4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol](/img/structure/B14090053.png)
4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused pyrimidine and benzimidazole ring system, which contributes to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol typically involves the condensation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method is the annulation of substituted benzimidazoles with enamino ketones under reflux conditions in pyridine . Another approach involves the use of nanoporous catalysts such as ZnO@SO3H@Tropine, which facilitates a one-pot three-component synthesis . These methods are efficient and provide high yields of the desired product.
Chemical Reactions Analysis
4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has shown potential as an antiviral, antibacterial, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with DNA synthesis, leading to its antiviral and anticancer activities . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol can be compared with other similar compounds such as benzimidazole derivatives and other pyrimido[1,2-a]benzimidazoles. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties . For example, benzimidazole derivatives are known for their broad-spectrum antimicrobial activities, while pyrimido[1,2-a]benzimidazoles have shown promise as antiviral agents .
Properties
Molecular Formula |
C19H17N3O |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-methyl-3-[(2-methylphenyl)methyl]-1H-pyrimido[1,2-a]benzimidazol-2-one |
InChI |
InChI=1S/C19H17N3O/c1-12-7-3-4-8-14(12)11-15-13(2)22-17-10-6-5-9-16(17)20-19(22)21-18(15)23/h3-10H,11H2,1-2H3,(H,20,21,23) |
InChI Key |
IMKINPRHTPQIGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=C(N3C4=CC=CC=C4N=C3NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-methyl-2,4-dioxo-7,8-diphenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B14089972.png)



![6-Phenyl-3-[(2-phenylethyl)sulfanyl]-1,2,4-triazin-5-ol](/img/structure/B14089995.png)
![1-(3-Butoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090009.png)


![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol](/img/structure/B14090015.png)

![tert-butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate](/img/structure/B14090020.png)


![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090044.png)
